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Cat. No.: B1170905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and characterizing

protein-protein interactions with Tropomyosin 4 (TPM4) using co-immunoprecipitation (Co-IP)

coupled with mass spectrometry. The protocols outlined below are designed to be a starting

point for researchers and can be optimized for specific cell types and experimental goals.

Introduction
Tropomyosin 4 (TPM4) is an actin-binding protein that plays a crucial role in regulating the

stability and dynamics of the actin cytoskeleton.[1] It is involved in various cellular processes,

including cell migration, morphology, and muscle contraction.[1] Dysregulation of TPM4

expression has been implicated in several diseases, including cancer, where it can influence

tumor progression and metastasis.[2][3] Understanding the protein interaction network of TPM4

is essential for elucidating its cellular functions and for the development of novel therapeutic

strategies.

Co-immunoprecipitation (Co-IP) is a powerful technique to identify in vivo protein-protein

interactions.[4] This method involves using an antibody to specifically pull down a protein of

interest (the "bait," in this case, TPM4) from a cell lysate. Any proteins that are bound to the

bait protein will be co-precipitated, and these interacting partners (the "prey") can then be

identified by techniques such as mass spectrometry.
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Data Presentation: TPM4 Interacting Proteins
While a comprehensive, quantitative mass spectrometry dataset from a single TPM4 co-

immunoprecipitation experiment is not readily available in the public domain, a list of known

and predicted interacting proteins can be compiled from various sources, including high-

throughput screens and literature curation. The following table summarizes a selection of TPM4

interacting proteins identified through various methods, as documented in publicly available

databases. It is important to note that these interactions may be direct or indirect and may vary

depending on the cellular context. Further validation is recommended for any specific

interaction of interest.
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Interacting Protein
(Prey)

Gene Name
Method of
Detection

Putative Function
in Complex

Actin, alpha cardiac

muscle 1
ACTC1

Co-localization,

Biochemical Assay

Structural component

of actin filaments

Actin, gamma-enteric

smooth muscle
ACTG2 Co-expression

Cytoskeletal

organization

Tropomyosin 1 TPM1 Co-purification

Formation of

tropomyosin

heterodimers

Tropomyosin 2 TPM2 Co-purification
Regulation of actin

filament function

Tropomyosin 3 TPM3 Co-purification Cytoskeletal stability

Ras-related C3

botulinum toxin

substrate 1

RAC1 Functional Assay

Regulation of actin

dynamics and cell

migration

Myosin-9 MYH9 Co-expression

Cytoskeletal

contraction and cell

motility

Troponin T2, cardiac

type
TNNT2 Co-expression

Regulation of muscle

contraction

Troponin I3, cardiac

type
TNNI3 Co-expression

Regulation of muscle

contraction

This table is a compilation of data from various sources and does not represent the output of a

single quantitative experiment. The "Method of Detection" indicates the type of evidence

supporting the interaction.

Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of TPM4 and its

interacting proteins from cultured mammalian cells, followed by identification using mass

spectrometry.
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Protocol 1: Co-immunoprecipitation of Endogenous
TPM4
This protocol is designed for the immunoprecipitation of TPM4 that is naturally expressed in the

chosen cell line.

Materials:

Cell Culture: Mammalian cell line expressing TPM4 (e.g., HeLa, MCF-7)

Antibodies:

Anti-TPM4 antibody, Co-IP validated (ensure specificity)

Normal IgG from the same species as the anti-TPM4 antibody (negative control)

Reagents:

Phosphate-Buffered Saline (PBS), ice-cold

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40,

with freshly added protease and phosphatase inhibitor cocktail. Note: The stringency of

this buffer may need to be optimized. For potentially weaker or transient interactions, a

lower salt concentration or a milder detergent may be used.

Protein A/G magnetic beads or agarose resin

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2X Laemmli sample buffer

Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using acidic elution)

Equipment:

Cell scraper

Microcentrifuge

Magnetic rack (for magnetic beads)
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End-over-end rotator

Vortexer

Procedure:

Cell Culture and Lysis:

1. Culture cells to 80-90% confluency.

2. Wash cells twice with ice-cold PBS.

3. Add ice-cold Co-IP Lysis/Wash Buffer to the plate and scrape the cells.

4. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

5. Incubate on ice for 30 minutes with occasional vortexing.

6. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

7. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Pre-clearing the Lysate (Optional but Recommended):

1. Add Protein A/G beads to the cleared lysate.

2. Incubate on an end-over-end rotator for 1 hour at 4°C.

3. Pellet the beads by centrifugation or using a magnetic rack.

4. Transfer the supernatant to a new tube. This is the pre-cleared lysate.

Immunoprecipitation:

1. Determine the protein concentration of the pre-cleared lysate.

2. To 1-2 mg of total protein, add the anti-TPM4 antibody. As a negative control, add an

equivalent amount of normal IgG to a separate tube with the same amount of lysate.
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3. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

Capture of Immune Complexes:

1. Add pre-washed Protein A/G beads to the lysate-antibody mixture.

2. Incubate on an end-over-end rotator for 1-2 hours at 4°C.

Washing:

1. Pellet the beads and discard the supernatant.

2. Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After

each wash, pellet the beads and completely remove the supernatant.

Elution:

For Mass Spectrometry:

1. After the final wash, add 50 µL of 0.1 M Glycine-HCl (pH 2.5-3.0) to the beads and

incubate for 5-10 minutes at room temperature with gentle agitation.

2. Pellet the beads and transfer the supernatant containing the eluted proteins to a new

tube.

3. Immediately neutralize the eluate by adding 5 µL of 1 M Tris-HCl, pH 8.5.

For Western Blot Analysis:

1. Add 30-50 µL of 2X Laemmli sample buffer to the beads.

2. Boil the samples at 95-100°C for 5-10 minutes.

3. Pellet the beads, and the supernatant is ready for SDS-PAGE.

Analysis by Mass Spectrometry:

1. The neutralized eluate is then processed for in-solution or in-gel trypsin digestion.
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2. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

3. The MS data is searched against a protein database to identify the co-precipitated

proteins. Quantitative analysis can be performed using label-free or label-based (e.g.,

SILAC, TMT) methods to distinguish specific interactors from background contaminants.

Protocol 2: Co-immunoprecipitation of Tagged-TPM4
This protocol is for cells that have been transfected to express TPM4 with an affinity tag (e.g.,

FLAG, HA, or GFP).

Modifications to Protocol 1:

Antibody: Instead of an anti-TPM4 antibody, use a high-affinity anti-tag antibody (e.g., anti-

FLAG M2). The negative control would be an isotype-matched control antibody.

Elution (for FLAG-tagged proteins): A gentler elution can be performed by competing with a

3X FLAG peptide solution, which can help to reduce the co-elution of the antibody.

Mandatory Visualizations
Experimental Workflow for TPM4 Co-
immunoprecipitation
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Caption: Workflow for TPM4 Co-immunoprecipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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